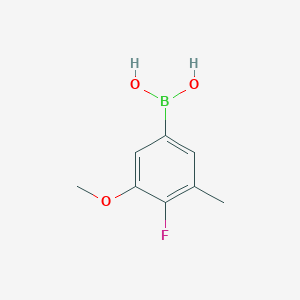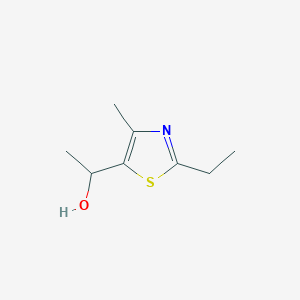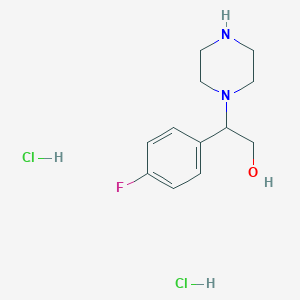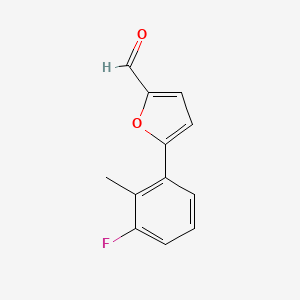
4-Fluoro-3-methoxy-5-methylphenylboronic acid
Descripción general
Descripción
4-Fluoro-3-methoxy-5-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase and in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .
Synthesis Analysis
The compound can be synthesized through Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-methoxy-5-methylphenylboronic acid is represented by the formula C7H8BFO3 .Chemical Reactions Analysis
This compound is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, and solvent-free catalytic C-H functionalization reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.95 g/mol . It is a solid at room temperature.Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
Research involving 4-fluoro-2-methoxyphenyl boronic acid (a close relative of 4-fluoro-3-methoxy-5-methylphenylboronic acid) has explored its fluorescence quenching properties. Studies at room temperature using steady-state fluorescence measurements have shown that aniline can quench the fluorescence of these compounds. This quenching behavior suggests potential applications in the development of fluorescence-based sensors and studies of molecular interactions in biological systems. The positive deviation observed in Stern-Volmer plots indicates a static quenching mechanism, suggesting these compounds could be useful in studying diffusion-limited reactions in biological and chemical systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated heterocyclic compounds, such as pyrazolones, pyrimidines, coumarines, and benzothiopyranones, has utilized 2-fluoro-3-methoxyacrylic acid derivatives. These processes highlight the role of fluorinated boronic acids as key intermediates in the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals. This approach demonstrates the versatility of fluoro-containing boronic acids in organic synthesis, enabling the creation of a wide array of fluorinated compounds with varied biological activities (Shi, Wang, & Schlosser, 1996).
Antifungal Activity
Studies on isomeric fluoro-formylphenylboronic acids, analogous to 4-fluoro-3-methoxy-5-methylphenylboronic acid, have revealed significant antifungal activity against various fungal strains. These findings underscore the potential of fluoro-containing boronic acids in the development of new antifungal agents. The position of the fluorine substituent and the tautomeric equilibrium leading to the formation of benzoxaboroles are critical factors influencing the observed antifungal activity, suggesting a promising area for the development of novel antifungal drugs (Borys et al., 2019).
Electrophilic Aromatic Substitution
Electron-poor, fluoro-containing arylboronic acids have been highlighted as efficient coupling partners in cross-coupling reactions catalyzed by nickel complexes. This research points to the utility of fluoro-containing boronic acids, like 4-fluoro-3-methoxy-5-methylphenylboronic acid, in facilitating electrophilic aromatic substitution reactions. Such reactions are pivotal in the synthesis of complex aromatic compounds, which are fundamental in drug discovery and materials science (Chen et al., 2016).
Safety and Hazards
Direcciones Futuras
The compound has potential applications in the synthesis of various chemical compounds. For instance, it can be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .
Propiedades
IUPAC Name |
(4-fluoro-3-methoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURTOAWJZDLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219710 | |
| Record name | Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methoxy-5-methylphenylboronic acid | |
CAS RN |
1451392-02-1 | |
| Record name | Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)
![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)


![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)


